6,6-dimethoxyhexanoic Acid

Organic Synthesis Ozonolysis Acetal Protection

Researchers synthesizing dual ACE/NEP inhibitors face challenges with premature aldehyde reactivity in peptide coupling. This bifunctional C8 dimethyl acetal acid solves that. It provides a stable, acid-labile masked aldehyde, enabling selective C-terminal activation without side reactions. Key advantages: • Orthogonal protection: Allows amide bond formation incompatible with free aldehydes. • Structural fidelity: The exact 6-carbon chain for constructing omapatrilat’s bicyclic core; C5 analogs are unsuitable. • Reproducible sourcing: Reliable supply for both R&D and scale-up, eliminating route-scouting delays.

Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol
CAS No. 153706-85-5
Cat. No. B15496078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-dimethoxyhexanoic Acid
CAS153706-85-5
Molecular FormulaC8H16O4
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCOC(CCCCC(=O)O)OC
InChIInChI=1S/C8H16O4/c1-11-8(12-2)6-4-3-5-7(9)10/h8H,3-6H2,1-2H3,(H,9,10)
InChIKeyDYGKLHQONXPPKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Dimethoxyhexanoic Acid: Chemical Profile


6,6-Dimethoxyhexanoic acid (CAS 153706-85-5, C₈H₁₆O₄, MW 176.21) is a bifunctional linear aliphatic compound bearing a terminal carboxylic acid and a terminal dimethyl acetal group that serves as a masked aldehyde [1]. This acetal functionality distinguishes it from both free aldehydes and simpler hydroxylated analogs, enabling its use as a protected intermediate in multistep synthetic routes [2]. Its primary documented role is as a critical building block in the synthesis of dual vasopeptidase inhibitors, most notably omapatrilat, where its protected aldehyde group prevents undesired side reactions during amino acid coupling steps [3].

6,6-Dimethoxyhexanoic Acid: No Generic Substitute


Substituting 6,6-dimethoxyhexanoic acid with a generic analog such as 6-hydroxyhexanoic acid or 6-oxohexanoic acid is not feasible in its primary documented application—the synthesis of the dual ACE/NEP inhibitor omapatrilat—due to fundamental differences in functional group reactivity and the protection strategy required [1]. The dimethyl acetal group at the C6 position acts as a latent aldehyde, providing orthogonal protection during amide bond formation steps that would otherwise be incompatible with a free aldehyde or would require additional deprotection steps if a different protecting group were used [2]. Furthermore, the 6-carbon chain length is structurally specific to the target molecule; the analogous 5-carbon compound (5,5-dimethoxypentanoic acid) would produce a truncated intermediate that is unsuitable for the intended drug scaffold [3].

6,6-Dimethoxyhexanoic Acid: Scientific Evidence


Synthetic Yield via Ozonolysis

In the ozonolytic cleavage of cyclohexene, the direct formation of methyl 6,6-dimethoxyhexanoate proceeds with a reported yield of approximately 80% under optimized conditions [1]. This is a significant improvement over the alternative two-step approach where methyl 6-oxohexanoate is first isolated (yield ~75-85% for the oxidative cleavage step) and subsequently converted to the acetal in a separate reaction [2].

Organic Synthesis Ozonolysis Acetal Protection

Structural Role in Omapatrilat Synthesis

The (S)-2-amino-6,6-dimethoxyhexanoic acid methyl ester is an indispensable intermediate in the synthesis of omapatrilat [1]. The dimethoxy acetal group is crucial for protecting the aldehyde during the peptide coupling step with N-protected amino acids, preventing unwanted reactions. Attempting to use the unprotected aldehyde analog (6-oxohexanoic acid derivative) would lead to imine formation and other side reactions, severely compromising yield and purity [2].

Medicinal Chemistry Peptide Synthesis Vasopeptidase Inhibitors

Storage Stability of Amino Ester Derivative

The (S)-2-amino-6,6-dimethoxyhexanoic acid methyl ester, a key derivative, can be converted to a storage-stable salt. This salt remains stable for at least 30 days under conditions of low temperature and exclusion of moisture, after which it can be converted back to the free ester in high yield [1]. This is a critical practical advantage for industrial and large-scale research applications.

Process Chemistry Pharmaceutical Intermediates Stability Testing

Analytical Reference Data Availability

The compound has well-defined and publicly accessible spectroscopic data, including 1H NMR, FTIR, and GC-MS spectra, available in authoritative databases like SpectraBase [1]. This is in contrast to less-studied analogs like 5,5-dimethoxypentanoic acid, for which such comprehensive reference data may be less readily available or require custom generation [2].

Analytical Chemistry Quality Control Spectroscopy

6,6-Dimethoxyhexanoic Acid: Best-Fit Applications


Dual ACE/NEP Inhibitor Intermediate

This is the primary and most compelling application. The compound is an essential building block for synthesizing the vasopeptidase inhibitor omapatrilat and related compounds [1]. Its protected aldehyde group is specifically required for successful peptide coupling steps in the construction of the drug's bicyclic core. Any laboratory or manufacturing facility working on this class of inhibitors will require this exact building block.

Protected ω-Aldehyde Fatty Acid Precursor

The dimethyl acetal functionality provides a stable, acid-labile protecting group for an ω-aldehyde fatty acid. This enables its use in complex molecule synthesis where the aldehyde must be revealed at a late stage. The ozonolysis method described in Organic Syntheses provides a reliable and high-yielding route to this type of protected building block [2].

Latent Aldehyde for Peptide Therapeutics

Beyond omapatrilat, the underlying strategy of using a dimethoxyhexanoic acid derivative to introduce a latent aldehyde into a peptide scaffold is a generalizable approach. This can be applied in the development of other peptide-based drugs or bioconjugates where a terminal aldehyde is required for subsequent conjugation or cyclization reactions [3].

Protecting Group Chemistry Methodology

The synthesis of this compound from cyclohexene serves as an instructive example in academic and industrial training for demonstrating ozonolysis, acetal formation, and the strategic use of protecting groups in organic synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,6-dimethoxyhexanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.